molecular formula C6H5Cl2N B042879 3,5-Dichloroaniline CAS No. 626-43-7

3,5-Dichloroaniline

Cat. No. B042879
Key on ui cas rn: 626-43-7
M. Wt: 162.01 g/mol
InChI Key: UQRLKWGPEVNVHT-UHFFFAOYSA-N
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Patent
US04460788

Procedure details

131 parts of a tetrachloroaniline/pentachloroaniline isomer mixture (according to Example 2), 200 parts of o-cresol and 20 parts of a Pd/charcoal catalyst (1% strength) and 5 parts of concentrated hydrochloric acid are reacted with hydrogen at 175° C. and under 50 bar in a tantalum autoclave, in the course of 10 hours. After the autoclave has been cooled and the pressure released, the mixture is rendered alkaline with 200 parts of toluene, 400 parts of water and 250 parts of aqueous concentrated sodium hydroxide solution, and is heated to the boil, and thereafter the catalyst is separated off by filtering under suction. After extracting the aqueous alkaline phase by shaking with toluene, the toluene solutions of 3,5-dichloroaniline are distilled. 85 parts of a 98% strength 3,5-dichloroaniline, bp. 130°-136°/18 mbar, are obtained.
Name
tetrachloroaniline pentachloroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Pd charcoal
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C(Cl)=C(C=CC=1)N(Cl)Cl.Cl[C:13]1[C:18]([NH2:19])=[C:17](Cl)[C:16]([Cl:21])=[C:15](Cl)[C:14]=1[Cl:23].C1(C)C(O)=CC=CC=1.Cl.[H][H].[OH-].[Na+]>[Pd].C.[Ta].O.C1(C)C=CC=CC=1>[Cl:21][C:16]1[CH:17]=[C:18]([CH:13]=[C:14]([Cl:23])[CH:15]=1)[NH2:19] |f:0.1,5.6,7.8|

Inputs

Step One
Name
tetrachloroaniline pentachloroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(N(Cl)Cl)C=CC1)Cl.ClC1=C(C(=C(C(=C1N)Cl)Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Pd charcoal
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ta]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
by shaking with toluene
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the autoclave has been cooled
TEMPERATURE
Type
TEMPERATURE
Details
is heated to the boil
CUSTOM
Type
CUSTOM
Details
the catalyst is separated off
FILTRATION
Type
FILTRATION
Details
by filtering under suction
EXTRACTION
Type
EXTRACTION
Details
After extracting the aqueous alkaline phase
DISTILLATION
Type
DISTILLATION
Details
the toluene solutions of 3,5-dichloroaniline are distilled

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(N)C=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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